6-Methylpyrimidine-4-carbaldehyde
Description
Significance of Pyrimidine (B1678525) Heterocycles as Privileged Scaffolds in Medicinal Chemistry and Organic Synthesis
Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a fundamental building block in numerous biologically important molecules. ignited.inwikipedia.org Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (vitamin B1), and many synthetic compounds, including barbiturates and the HIV drug zidovudine. wikipedia.org This widespread presence in nature and medicine has earned the pyrimidine nucleus the designation of a "privileged scaffold." nih.govelsevierpure.comresearchgate.net
In medicinal chemistry, the pyrimidine core is a cornerstone in the development of a vast array of therapeutic agents. gsconlinepress.com Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:
Anticancer: Pyrimidine-based compounds are used to target various stages of cancer cell proliferation. nih.govnumberanalytics.com
Antiviral: Certain pyrimidine derivatives are effective antiviral drugs, notably in the treatment of HIV. numberanalytics.com
Antibacterial and Antifungal: These compounds have shown efficacy against various microbial infections. ignited.inorientjchem.org
Anti-inflammatory: Several pyrimidine analogs have been approved as anti-inflammatory drugs. nih.gov
Cardiovascular: Some derivatives exhibit cardiovascular effects. ignited.in
The significance of pyrimidines also extends to organic synthesis, where they serve as versatile intermediates for constructing more complex molecules. growingscience.com Their chemical reactivity and the potential for functionalization at various positions on the ring make them valuable in creating diverse chemical libraries for drug discovery and materials science. numberanalytics.com
Role of Carbaldehyde Functionality in Pyrimidine Derivatives as Versatile Synthetic Intermediates
The introduction of a carbaldehyde (or formyl) group onto the pyrimidine ring, as seen in pyrimidine-4-carbaldehyde (B152824), dramatically enhances its utility as a synthetic intermediate. The aldehyde group is highly reactive and participates in a wide range of chemical transformations, including:
Condensation Reactions: It readily reacts with amines to form Schiff bases, which are precursors to other heterocyclic systems.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
Reduction: It can be reduced to a primary alcohol.
Cyclization Reactions: The formyl group can be a key participant in intramolecular and intermolecular cyclizations to build fused ring systems.
This reactivity makes pyrimidine carbaldehydes critical starting materials for the synthesis of a multitude of functionalized heterocycles, such as imidazopyridines, furopyrimidines, and triazole derivatives. For instance, pyrimidine-4-carbaldehyde has been utilized in the synthesis of an antileishmanial agent.
Overview of Current Research Trajectories and Future Directions for 6-Methylpyrimidine-4-carbaldehyde
Current research on this compound, a specific derivative with a methyl group at the 6-position, is focused on leveraging its unique structural features for the development of novel compounds with specific biological activities. The presence of the methyl group can influence the molecule's electronic properties and steric interactions, potentially leading to enhanced potency or selectivity for biological targets.
Future research directions for this compound are likely to include:
Expansion of Chemical Space: Synthesizing a broader range of derivatives by exploiting the reactivity of the carbaldehyde group to introduce diverse functionalities.
Exploration of New Biological Targets: Screening these new derivatives against a wider array of biological targets to uncover novel therapeutic applications.
Development of Catalytic Methodologies: Devising more efficient and environmentally friendly methods for the synthesis and functionalization of this compound.
The continued exploration of this compound and its derivatives holds significant promise for the discovery of new drugs and advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
6-methylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-6(3-9)8-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJSZAAUOFNPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-53-6 | |
| Record name | 6-methylpyrimidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of 6 Methylpyrimidine 4 Carbaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde functional group in 6-methylpyrimidine-4-carbaldehyde is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Condensation Reactions for Schiff Base (Imine) Formation
The reaction of an aldehyde with a primary amine to form a Schiff base, or imine, is a fundamental transformation in organic chemistry. nih.govyoutube.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The resulting C=N double bond is a versatile functional group for further chemical modifications. nih.gov
Schiff bases derived from pyrimidine (B1678525) carbaldehydes are of significant interest. For instance, new 5-iminomethylpyrimidine compounds have been synthesized, and their structures were confirmed using spectroscopic methods like ESI-MS, FTIR, and 1H NMR. mdpi.com The formation of these Schiff bases often involves the condensation of a pyrimidine-5-carbaldehyde (B119791) derivative with an appropriate amine. mdpi.com The resulting imine-containing metal complexes have been shown to be effective precursors for the synthesis of nanoparticles. nih.gov
Table 1: Examples of Schiff Base Formation Reactions
| Reactant 1 | Reactant 2 | Product Type |
| Aldehyde/Ketone | Primary Amine | Schiff Base (Imine) nih.govyoutube.com |
| Pyrimidine-5-carbaldehyde derivative | p-Phenethidine | Pyrimidine Schiff Base mdpi.com |
| 6-Methylpyridine-2-carbaldehyde | N(4)-ethylthiosemicarbazide | Thiosemicarbazone Schiff Base nih.gov |
Knoevenagel Condensation and Subsequent Cyclizations
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst, often an amine. nih.govyoutube.com This reaction is a powerful tool for forming carbon-carbon bonds and can be followed by cyclization to generate various heterocyclic systems. nih.gov
The product selectivity in Knoevenagel condensations can often be controlled by the reaction conditions. nih.gov For example, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can yield benzylidene malonates, cyclized indenes, or dehydrogenated benzofulvenes depending on the catalyst and reaction time. nih.gov In the context of pyrimidines, the formyl group of pyrimidine-4-carbaldehydes can be utilized in Knoevenagel-type reactions to introduce new substituents. citedrive.com
Nucleophilic Addition Reactions and Subsequent Functionalization
The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.org This nucleophilic addition is a fundamental reaction of aldehydes and ketones, leading to a tetrahedral intermediate which can then be protonated to form an alcohol. pressbooks.publibretexts.org Aldehydes are generally more reactive than ketones in these reactions due to both steric and electronic factors. libretexts.org
The formyl group of this compound serves as a handle for various nucleophilic additions. citedrive.com For example, reaction with cyanide ion gives a cyanohydrin. pressbooks.pub These addition products can then undergo further functionalization. The versatility of these reactions allows for the introduction of a wide array of substituents onto the pyrimidine core. citedrive.com
Reactivity with Dithiocarbazates for Schiff Base Ligand Synthesis
Dithiocarbazates react with aldehydes and ketones to form Schiff bases that are effective ligands for metal ions. These reactions are a subset of the broader class of condensation reactions leading to imine formation. The resulting Schiff base ligands, containing both sulfur and nitrogen donor atoms, are of interest in coordination chemistry. nih.govnih.gov The synthesis of these ligands typically involves the condensation of the dithiocarbazate with the corresponding aldehyde, such as 6-methylpyridine-2-carbaldehyde, often in the presence of a few drops of acetic acid. nih.gov
Further Functionalization of the Pyrimidine Ring
Beyond the reactions of the aldehyde group, the pyrimidine ring itself can be further functionalized, allowing for the creation of a wide variety of substituted pyrimidine derivatives.
Generation of Alkynyl, Cyano, Oxazolyl, and β-Ketoester Substituents
The formyl group of pyrimidine-4-carbaldehydes can be transformed to generate a range of other functional groups. citedrive.com These transformations significantly expand the chemical diversity of the pyrimidine scaffold.
Alkynyl Substituents: The aldehyde can be converted into an alkynyl group, providing a building block for further reactions such as click chemistry. citedrive.com
Cyano Substituents: The aldehyde can be converted to a cyano (nitrile) group. citedrive.com The synthesis of cyanopyrimidines is a known strategy for creating new biologically active molecules. nih.govnih.gov For instance, 6-amino-5-cyano-2-thiopyrimidines have been prepared and evaluated for their anticancer activity. nih.gov
Oxazolyl Substituents: The aldehyde can be used to construct an oxazole (B20620) ring attached to the pyrimidine. citedrive.com Oxazolyl-pyrimidine compounds have been synthesized and investigated for their potential as antitubercular agents. researchgate.net
β-Ketoester Substituents: The aldehyde functionality can be elaborated to introduce a β-ketoester side chain. citedrive.com The synthesis of β-keto esters can be achieved from carboxylic acids and Meldrum's acid. mdpi.com
Introduction of Amino, Azido (B1232118), and Triazolyl Groups
The aldehyde functional group of this compound serves as a versatile anchor for the introduction of various nitrogen-containing moieties, including amino, azido, and triazolyl groups. These transformations are pivotal for modifying the compound's properties and for its use as a building block in more complex molecular structures.
Reductive amination is a common strategy to introduce amino groups. This reaction involves the initial formation of a Schiff base by reacting this compound with an amine, followed by reduction of the resulting imine to yield the corresponding aminomethylpyrimidine derivative. The choice of reducing agent and reaction conditions can be tailored to achieve the desired outcome.
The introduction of an azido group can be accomplished through nucleophilic substitution on a suitably activated derivative of this compound. For instance, conversion of the aldehyde to a corresponding alcohol, followed by tosylation or mesylation, provides a good leaving group that can be displaced by an azide (B81097) ion.
The resulting azidomethylpyrimidine is a valuable intermediate for the synthesis of triazolylpyrimidines via azide-alkyne cycloaddition reactions. researchgate.net This "click chemistry" approach allows for the efficient and regioselective formation of 1,2,3-triazole rings by reacting the azide with a terminal alkyne. researchgate.net This strategy is widely used in medicinal chemistry and materials science for the construction of complex molecular architectures. researchgate.net
Reactions Leading to Fused Pyrimidine Systems (e.g., Furo[3,2-d]pyrimidines)
The aldehyde functionality of this compound is a key feature that enables its participation in cyclization reactions to form fused pyrimidine systems. A prominent example is the synthesis of furo[3,2-d]pyrimidines. These bicyclic heterocycles are of significant interest due to their presence in various biologically active compounds.
One synthetic approach involves the reaction of this compound with a reagent that can provide the necessary atoms to form the furan (B31954) ring. For instance, condensation with an active methylene compound, such as a malonic ester derivative, followed by intramolecular cyclization and subsequent chemical modifications, can lead to the formation of the furo[3,2-d]pyrimidine (B1628203) core. The specific reaction pathway and the nature of the substituents on the final product depend on the chosen reagents and reaction conditions. The synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives, which are structurally related, has also been explored, highlighting the versatility of pyrimidine-based starting materials in constructing diverse heterocyclic scaffolds. nih.govresearchgate.netrsc.org
Exploration of Ring Cleavage and Rearrangement Pathways (e.g., Dimroth Rearrangement)
Under certain conditions, the pyrimidine ring of this compound and its derivatives can undergo ring cleavage and rearrangement reactions. A notable example is the Dimroth rearrangement, a process that involves the isomerization of certain heterocyclic compounds. wikipedia.org In the context of pyrimidines, the Dimroth rearrangement typically involves the opening of the pyrimidine ring followed by re-closure to form a new, isomeric heterocyclic system. wikipedia.orgnih.gov
This rearrangement is often observed in 1-alkyl-2-iminopyrimidines and can be initiated by the addition of water, leading to the formation of a hemiaminal intermediate. wikipedia.org Subsequent ring opening to an aminoaldehyde and ring closure results in the rearranged product. wikipedia.org While direct evidence for the Dimroth rearrangement of this compound itself is not extensively documented in the provided search results, the general principle of pyrimidine ring rearrangements is a known phenomenon in heterocyclic chemistry. wikipedia.orgnih.govrsc.org
Acid-catalyzed ring cleavage of pyrimidine derivatives has also been reported, where treatment with acid can lead to the opening of the pyrimidine ring to form different products. rsc.org The susceptibility of the pyrimidine ring to such transformations depends on the substituents present on the ring and the reaction conditions employed. rsc.orgwur.nl
Synthetic Versatility in Building Complex Molecular Architectures
The chemical reactivity of this compound, particularly the aldehyde group and the pyrimidine core, makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. mdpi.com Its ability to undergo a variety of chemical transformations allows for the construction of diverse molecular scaffolds with potential applications in various fields, including medicinal chemistry and materials science.
The aldehyde functionality can be readily converted into a wide range of other functional groups, such as alcohols, carboxylic acids, and various nitrogen-containing substituents, as discussed previously. These transformations provide a means to introduce new functionalities and to connect the pyrimidine core to other molecular fragments.
Furthermore, the pyrimidine ring itself can serve as a scaffold for the construction of fused heterocyclic systems. The ability to form fused rings, such as furo[3,2-d]pyrimidines, expands the structural diversity that can be achieved from this starting material. The pyrimidine core is a common feature in many biologically active molecules, and the ability to modify and build upon the this compound framework is of significant interest in drug discovery and development. mdpi.com The synthesis of various pyrimidine-containing compounds, including those with fused ring systems like pyrimido[4,5-d]pyrimidines, demonstrates the broad utility of pyrimidine derivatives in constructing complex molecules. rsc.org
Interactive Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1073-53-6 | C6H6N2O | 122.12 |
| 4-Amino-pyridine-3-carboxaldehyde | 42373-30-8 | C6H6N2O | 122.12 |
| 6-Methylpyrimidin-4-amine | 3435-28-7 | C5H7N3 | 109.13 |
| Mecytosine | 3977-29-5 | C5H7N3O | 125.13 |
| 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde | 5604-46-6 | C5H3Cl2N3O | 192.00 |
| 2-Hydroxy-6-methylpyrimidine-4-carbaldehyde | 932959-19-8 | C6H6N2O2 | 138.12 |
| 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid | Not Available | C6H7N3O2S | 185.20 |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy is essential for identifying the functional groups and providing a unique "fingerprint" of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of 6-methylpyrimidine-4-carbaldehyde would be expected to show characteristic absorption bands. Key vibrational modes would include the C=O stretching of the aldehyde group, typically found in the 1680-1715 cm⁻¹ region. Aromatic C=N and C=C stretching vibrations from the pyrimidine (B1678525) ring would appear in the 1400-1600 cm⁻¹ range. The C-H stretching from the methyl group and the aromatic ring would be observed around 2850-3100 cm⁻¹. However, no experimental FT-IR spectrum with specific peak values for this compound is available in the reviewed literature.
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing FT-IR, an FT-Raman spectrum would provide information on the non-polar bonds within the molecule. Strong signals would be expected for the pyrimidine ring breathing modes and the symmetric C-H stretching of the methyl group. The C=O stretch would also be Raman active. As with FT-IR, specific experimental FT-Raman data for this compound is not found in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A ¹H NMR spectrum would provide information on the number and environment of hydrogen atoms. For this compound, one would expect to see a singlet for the aldehyde proton (-CHO) with a characteristic downfield chemical shift (typically δ 9-10 ppm). The pyrimidine ring protons would appear as distinct signals in the aromatic region (δ 7-9 ppm), with their splitting patterns revealing their coupling relationships. A singlet for the methyl group (-CH₃) protons would be expected at a more upfield position (δ 2-3 ppm). Without experimental data, the exact chemical shifts and coupling constants remain undetermined.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal (typically δ 190-200 ppm). The carbons of the pyrimidine ring would resonate in the aromatic region (δ 120-170 ppm), and the methyl carbon would appear at a significantly upfield chemical shift (δ 15-25 ppm). No published ¹³C NMR spectrum with assigned chemical shifts for this compound could be located.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy is a pivotal technique for probing the electronic structure of molecules, particularly those containing conjugated systems and chromophores.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. msu.edu For this compound, the pyrimidine ring, with its alternating double bonds and nitrogen heteroatoms, conjugated with the carbaldehyde group, constitutes a significant chromophore. This extended conjugation is expected to give rise to distinct absorption bands in the UV region.
The spectrum of this compound is anticipated to exhibit two primary types of electronic transitions:
π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated system of the pyrimidine ring and the carbonyl group, these transitions are expected to be intense and occur at specific wavelengths. In similar aromatic and heteroaromatic aldehydes, these absorptions are characteristic and confirm the presence of the conjugated imine and carbonyl groups. researchgate.netrsc.org
n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring or the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π → π* transitions.
| Expected Transition Type | Involved Orbitals | Relative Energy | Expected Intensity |
| π → π | π bonding to π antibonding | High | High (Strong) |
| n → π | Non-bonding to π antibonding | Low | Low (Weak) |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and configuration in the solid state. nih.gov
For this compound, a single-crystal X-ray diffraction analysis would yield critical structural information, including:
Planarity: Determining the degree of planarity of the pyrimidine ring and the relative orientation of the methyl and carbaldehyde substituents.
Bond Parameters: Precise measurement of the C-C, C-N, C=O, and C-H bond lengths and the angles between them. These parameters can provide insight into the electronic delocalization within the conjugated system.
Intermolecular Interactions: Identification of any significant non-covalent interactions, such as hydrogen bonding (e.g., involving the aldehyde oxygen or ring nitrogens) or π-π stacking between pyrimidine rings, which dictate the crystal packing.
Although a specific crystal structure for this compound has not been detailed in the available literature, studies on similar molecules, such as pyridine (B92270) carbaldehyde derivatives and other pyrimidine-based compounds, demonstrate the utility of this technique. researchgate.netnih.govnih.govresearchgate.netnih.gov The process involves growing a suitable single crystal, which can be the rate-limiting step, followed by diffraction data collection and structure refinement. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. acs.org It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. azooptics.com
For this compound (molecular formula C₆H₆N₂O), the monoisotopic mass is 122.04801 Da. uni.lu High-resolution mass spectrometry can confirm this elemental composition with high precision. amazonaws.com The predicted m/z values for various common adducts are crucial for identifying the compound in MS spectra. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 123.05529 |
| [M+Na]⁺ | 145.03723 |
| [M+K]⁺ | 161.01117 |
| [M+NH₄]⁺ | 140.08183 |
| [M-H]⁻ | 121.04073 |
Data sourced from PubChemLite. uni.lu
Upon ionization, particularly using techniques like electron ionization (EI), the molecular ion would undergo fragmentation. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. Likely fragmentation pathways for this compound could include the loss of the formyl radical (-CHO), loss of CO, or cleavage of the pyrimidine ring.
Coupling liquid chromatography (LC) with mass spectrometry (LC-MS) provides a powerful tool for separating complex mixtures and analyzing individual components. youtube.com This is particularly valuable for quantifying compounds in biological or environmental samples and for metabolite profiling. creative-proteomics.comsciex.comufl.edubmuv.de
LC-MS/MS, or tandem mass spectrometry, enhances selectivity and sensitivity. In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification in complex matrices. amazonaws.comsciex.com LC-MS/MS methods have been successfully developed for the quantification of a wide range of purine and pyrimidine metabolites in biological fluids like urine. researchgate.netnih.gov
In the context of metabolite profiling, LC-MS/MS can be used to identify and quantify this compound and its potential biotransformation products in cellular or physiological systems. creative-proteomics.com The high sensitivity of modern LC-MS/MS systems allows for the detection of trace-level analytes, making it a key technology in pharmacokinetics and metabolomics. nih.govmdpi.com
Advanced Spectroscopic Data Analysis and Chemometrics
The large and complex datasets generated by modern spectroscopic instruments often require advanced computational and statistical methods for information extraction. azooptics.com Chemometrics is the science of extracting chemically relevant information from data produced during chemical experiments. micsymposium.org
For the analysis of this compound, chemometric techniques could be applied to:
Multivariate Calibration: Techniques like Partial Least Squares (PLS) regression can be used to build predictive models from spectroscopic data (e.g., UV-Vis or FTIR spectra). micsymposium.org This allows for the quantification of the compound in the presence of interfering substances without the need for complete chromatographic separation.
Pattern Recognition and Classification: When analyzing multiple samples or related pyrimidine derivatives, methods such as Principal Component Analysis (PCA) can be used to identify patterns and classify samples based on their spectral fingerprints.
Data Visualization: Advanced visualization tools, such as heatmaps, can be used to represent complex datasets, for example, to compare the relative concentrations of a product across numerous reaction conditions analyzed by mass spectrometry. acs.orgnih.gov
Open-source software packages are increasingly available, making these advanced analysis techniques more accessible for researchers to process spectroscopic data and build robust analytical models. micsymposium.orgarxiv.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and structural characteristics of molecules. The B3LYP functional combined with a high-level basis set like 6-311++G(d,p) is frequently used to achieve a balance between accuracy and computational cost for organic molecules tandfonline.comresearchgate.net.
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using methods like DFT with the B3LYP/6-311++G(d,p) basis set, researchers can calculate the bond lengths, bond angles, and dihedral angles of the molecule in its ground state semanticscholar.orgnih.govrsc.org. For molecules with flexible groups, a conformational analysis is performed to identify the lowest energy conformer, which is crucial for understanding its properties and interactions.
Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine (B1678525) Derivative (Data is for a related compound, not 6-Methylpyrimidine-4-carbaldehyde)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C2-N1 | 1.34 Å |
| N1-C6 | 1.33 Å | |
| C6-C5 | 1.40 Å | |
| C5-C4 | 1.39 Å | |
| C4-N3 | 1.33 Å | |
| N3-C2 | 1.34 Å | |
| Bond Angle | C6-N1-C2 | 115.9° |
| N1-C2-N3 | 128.3° | |
| C2-N3-C4 | 115.9° |
Note: The data in this table is representative of a typical pyrimidine ring and is for illustrative purposes only.
Electronic Structure Investigations
The electronic behavior of a molecule is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions irjweb.comschrodinger.com. A smaller energy gap generally implies higher reactivity and lower stability irjweb.com. These orbitals' energies and spatial distributions are calculated to understand the molecule's electron-donating and electron-accepting capabilities irjweb.com.
Table 2: Example Electronic Properties of a Heterocyclic Compound (Data is for a related compound, not this compound)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
Note: The values are for illustrative purposes to show typical ranges for such molecules.
Atomic Charge Distribution Analysis
The distribution of electron density within a molecule can be quantified through atomic charge calculations. Mulliken population analysis is a common method to assign partial charges to each atom, providing insights into the electrostatic interactions and reactivity of different sites within the molecule researchgate.netresearchgate.netuni-muenchen.dewikipedia.org. Fukui functions can also be calculated to identify the sites most susceptible to nucleophilic or electrophilic attack.
Table 3: Illustrative Mulliken Atomic Charges for a Pyrimidine Derivative (Data is for a related compound, not this compound)
| Atom | Charge (e) |
|---|---|
| N1 | -0.58 |
| C2 | 0.35 |
| N3 | -0.60 |
| C4 | 0.25 |
| C5 | -0.15 |
Note: The data is hypothetical and for illustrative purposes only.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule nih.govwisc.edu. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugative effects and the nature of intramolecular charge transfer wisc.edu.
Table 4: Example NBO Analysis for Intramolecular Interactions (Data is for a related compound, not this compound)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-N3) | 25.5 |
| LP(1) N3 | π*(C2-N1) | 24.8 |
Note: LP denotes a lone pair. The data is illustrative of typical interactions in a nitrogen-containing aromatic ring.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is of interest for applications in optoelectronics and photonics nih.govrsc.orgresearchgate.netnih.gov. Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value suggests that the molecule could be a good candidate for NLO materials nih.govrsc.orgresearchgate.net.
Table 5: Illustrative Calculated NLO Properties (Data is for a related compound, not this compound)
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |
Note: The data is hypothetical and for illustrative purposes only.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule uni-muenchen.deresearchgate.netnih.govdntb.gov.uarsc.org. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on nitrogen atoms. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack uni-muenchen.deresearchgate.net. The MEP surface provides a clear and intuitive guide to the reactive behavior of the molecule in its interactions with other chemical species.
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the structural basis of a ligand's activity.
While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has been widely investigated. These studies provide a framework for how this compound could be analyzed and what potential interactions it might form. The pyrimidine scaffold is a key component in many biologically active agents, and docking studies have explored their interactions with a variety of protein targets. nih.govmdpi.comnih.gov
The process involves preparing the 3D structure of this compound and docking it into the binding site of a target protein. The docking algorithm then calculates the most stable binding poses, ranked by a scoring function that estimates the binding affinity (often in kcal/mol). Analysis of the best-ranked pose reveals key interactions, such as:
Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the oxygen atom of the carbaldehyde group are potential hydrogen bond acceptors, while any N-H groups could act as donors.
Hydrophobic Interactions: The methyl group and the aromatic pyrimidine ring can form favorable hydrophobic contacts with nonpolar amino acid residues in the protein's binding pocket.
Pi-Interactions: The aromatic pyrimidine ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or form π-cation interactions with charged residues.
Based on studies of analogous pyrimidine-based compounds, potential protein targets for this compound could include enzymes involved in cell cycle regulation, signal transduction, or metabolic pathways. For example, pyrimidine derivatives have been successfully docked into the active sites of cyclin-dependent kinases (CDKs), dihydrofolate reductase (DHFR), and various receptor tyrosine kinases. nih.govnih.govnih.govresearchgate.net
Table 1: Potential Protein Targets for Pyrimidine Scaffolds Based on Published Docking Studies (Note: This table represents potential targets for pyrimidine-based compounds in general and does not reflect direct studies on this compound.)
| Protein Target | PDB ID | Therapeutic Area | Reference |
|---|---|---|---|
| Cyclin-Dependent Kinase 8 (CDK8) | 5FGK | Oncology | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | 3P0Y | Oncology | researchgate.net |
| Insulin-like Growth Factor 1 Receptor (IGF-1R) | 1P4O | Oncology | researchgate.net |
| Dihydrofolate Reductase (DHFR) | - | Antimicrobial | nih.gov |
| B-cell lymphoma 2 (Bcl-2) | 5VO4 | Oncology | mdpi.com |
| Penicillin-Binding Protein (PBP2a) | - | Antimicrobial | eurekaselect.com |
Mechanistic Insights from Computational Studies
Computational studies, particularly those using quantum mechanics methods like Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms at the atomic level. These studies can map out entire reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of a compound's chemical reactivity.
For this compound, specific computational mechanistic studies are not prominent in the existing literature. However, the principles of DFT can be applied to predict its reactivity. nih.govwjarr.com The aldehyde functional group at the 4-position is a key site for chemical transformations, such as nucleophilic addition, oxidation, or reduction.
A computational study of a reaction involving this compound would typically involve:
Geometry Optimization: Calculating the lowest energy structure of the reactant, intermediates, transition states, and products.
Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and obtaining thermodynamic data.
Reaction Pathway Mapping: Locating the transition state structure that connects reactants and products to determine the energy barrier (activation energy) of the reaction.
DFT calculations can also determine various molecular properties and reactivity descriptors that offer mechanistic insights. wjarr.comjchemrev.com For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the nucleophilic and electrophilic centers of the molecule. In this compound, the HOMO is likely distributed over the pyrimidine ring, while the LUMO would be concentrated on the electron-deficient carbon atom of the carbaldehyde group, indicating its susceptibility to nucleophilic attack.
Table 2: Representative Reactivity Descriptors from DFT Studies of Pyrimidine Derivatives (Note: The values below are illustrative, based on general findings for pyrimidine derivatives, and are not specific calculated values for this compound.)
| Parameter | Significance | Reference |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity. | wjarr.com |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles. | wjarr.com |
| HOMO-LUMO Gap (ΔE) | A small gap implies high chemical reactivity and low kinetic stability. | wjarr.com |
| Dipole Moment (μ) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. A high dipole moment can indicate high reactivity. | nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | sciensage.info |
By applying these computational methods, researchers could predict, for example, the mechanism of the formation of a Schiff base from this compound and a primary amine, detailing the energetics of the tetrahedral intermediate and the final dehydration step.
Medicinal Chemistry and Biological Activity Investigations of 6 Methylpyrimidine 4 Carbaldehyde Derivatives
Design and Synthesis of Biologically Active Analogs
The strategic design and synthesis of analogs based on the 6-Methylpyrimidine-4-carbaldehyde core have led to the discovery of compounds with a wide range of biological activities.
The pyrimidine (B1678525) nucleus is a cornerstone in the development of a multitude of therapeutic agents. nih.govgsconlinepress.com Its structural versatility allows for modifications at various positions, enabling the fine-tuning of pharmacological properties. nih.gov This has led to the successful development of pyrimidine-containing drugs for a variety of diseases. gsconlinepress.com For instance, pyrimidine derivatives have been developed as anticancer, antiviral, and antibacterial agents. gsconlinepress.com The synthesis of these compounds often involves multi-component reactions, such as the Biginelli reaction, which efficiently produces pyrimidine derivatives from simple precursors. nih.gov The adaptability of the pyrimidine scaffold continues to make it an attractive target for medicinal chemists in the quest for new and improved drug candidates. nih.govgsconlinepress.com
Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are versatile ligands that can coordinate with various metal ions to form stable complexes. sdiarticle5.comscirp.org The reaction of this compound with different amines yields a variety of Schiff base ligands. These ligands, in turn, can be complexed with metal ions like copper(II) and nickel(II). sdiarticle5.com
For example, a novel Schiff base ligand was synthesized through the condensation of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) and 2-hydroxy-1-naphthaldehyde. sdiarticle5.com This ligand, upon complexation with Cu(II) and Ni(II) ions, formed complexes with octahedral geometry. sdiarticle5.com The resulting metal complexes exhibited significant antifungal and antibacterial activities, demonstrating the potential of these compounds in the development of new antimicrobial agents. sdiarticle5.comscirp.org The biological activity of these complexes is often found to be more pronounced than that of the free ligands. science.gov
Table 1: Synthesis of Pyrimidine Schiff Base Ligands and their Metal Complexes
| Starting Aldehyde | Starting Amine | Resulting Schiff Base Ligand | Metal Ion | Reported Biological Activity |
|---|---|---|---|---|
| 2-hydroxy-1-naphthaldehyde | 2-amino-4-hydroxy-6-methylpyrimidine | (E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-6-methylpyrimidin-4-ol | Cu(II), Ni(II) | Antifungal and Antibacterial sdiarticle5.com |
| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Aromatic amines | 5-iminomethylpyrimidine derivatives | Not Applicable | Antibacterial against Enterococcus faecalis and Anticancer mdpi.com |
Thiosemicarbazones, derived from the reaction of thiosemicarbazide (B42300) with aldehydes or ketones, are another class of compounds that have garnered significant interest due to their broad spectrum of biological activities. nih.govajchem-b.comcore.ac.uk The synthesis of thiosemicarbazone derivatives of this compound involves the condensation of the aldehyde with a substituted or unsubstituted thiosemicarbazide. mdpi.com
For instance, a series of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones were synthesized and their copper(II) complexes were prepared. mdpi.com These complexes demonstrated notable cytotoxicity against human tumor cells. mdpi.com The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can then interfere with various cellular processes. core.ac.uk Research has shown that these derivatives possess a wide array of pharmacological properties, including anticancer, antibacterial, and antiviral activities. nih.govajchem-b.com
The fusion of a pyrimidine ring with another heterocyclic ring system, such as another pyrimidine ring to form pyrimido[4,5-d]pyrimidines, can lead to compounds with unique and potent biological activities. csic.esrsc.org The synthesis of these fused systems can be achieved through various synthetic routes.
One common approach involves the reaction of a substituted pyrimidine with a suitable reagent to construct the second ring. For example, new diphenylpyrimido[4,5-d]pyrimidin-4-amines were synthesized in a two-step procedure starting from 4-amino-2,6-alkylpyrimidine-5-carbonitrile. csic.es Another method involves the multi-component condensation of aryl aldehydes, aminopyrimidine derivatives, and other reagents. rsc.org These synthetic strategies have been employed to create a diverse library of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which have been investigated for various therapeutic applications, including as neuroprotective and antioxidant agents. csic.es
Pharmacological Profiling and Biological Target Elucidation
The derivatives of this compound have been subjected to pharmacological profiling to evaluate their potential as therapeutic agents.
Several derivatives of this compound have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov
Schiff base complexes derived from pyrimidines have shown good activity against S. aureus. sdiarticle5.com Similarly, certain carbazole (B46965) derivatives have exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against S. aureus. nih.gov Furthermore, novel carbamates of erythromycin (B1671065) A have displayed potent activity against both erythromycin-resistant and methicillin-resistant S. aureus. nih.gov Imidazopyridine derivatives have also been identified as effective antibacterial agents against S. aureus and MRSA. nih.gov The development of new compounds with activity against multidrug-resistant bacteria is a critical area of research, and pyrimidine derivatives represent a promising class of molecules in this endeavor. nih.govnih.gov
Table 2: Antibacterial Activity of Pyrimidine and Related Derivatives against Staphylococcus aureus
| Compound Class | Specific Derivative/Complex | Bacterial Strain | Reported Activity |
|---|---|---|---|
| Pyrimidine Schiff Base Complexes | Cu(II) and Ni(II) complexes of (E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-6-methylpyrimidin-4-ol | Staphylococcus aureus | Good antibacterial activity sdiarticle5.com |
| Carbazole Derivatives | Murrayaquinone A and 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus | MIC of 50 μg/mL nih.gov |
| Erythromycin A Carbamates | Novel 4''-carbamates of 6,11-di-O-methylerythromycin A | Erythromycin-resistant and Methicillin-resistant Staphylococcus aureus | Potent activity nih.gov |
| Imidazopyridine Derivatives | Various synthesized derivatives | Staphylococcus aureus and MRSA | Significant MIC nih.gov |
| Imidazole Derivatives | Compound 16d (2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] sdiarticle5.comscirp.orgrsc.orgthiadiazole) | Not specified | MIC of 0.5 μg/mL nih.gov |
Anti-Tubercular Activity Investigations
Derivatives of pyrimidine have shown promise in the fight against tuberculosis (TB), a major global health threat exacerbated by the rise of multidrug-resistant strains. niscair.res.inmdpi.com Researchers have explored various pyrimidine-based compounds for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb).
One area of investigation involves 2-pyrazolylpyrimidinones. nih.gov While initial studies focused on different cores, further exploration centered on the pyrimidin-4(3H)-one core for its synthetic accessibility. nih.gov A notable finding was that replacing a phenyl ring with a pyridine (B92270) ring at the R1 position improved the solubility of the compounds, although it sometimes led to a decrease in anti-Mtb activity. nih.gov For instance, a compound with a 4-pyridyl ring was more potent than its 3-pyridyl counterpart, suggesting the importance of hydrogen bond interactions. nih.gov
Another class of pyrimidine derivatives, 6-dialkylaminopyrimidine carboxamides, emerged from a high-throughput screening of a large compound library. nih.gov These compounds were found to be active against clinical Mtb strains and did not show cross-resistance with existing anti-TB drugs, indicating a novel mechanism of action. nih.gov Subsequent studies identified two putative protein targets of this series, BCG_3193 and BCG_3827, whose functions are currently unknown. nih.gov
Furthermore, 4-amino-thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of QcrB, a component of the cytochrome bc1 complex in Mtb. ucl.ac.uk The removal of a carboxyl group from the initial hit compound enhanced its permeability and anti-TB activity. ucl.ac.uk
Table 1: Anti-Tubercular Activity of Selected Pyrimidine Derivatives
| Compound Class | Target/Mechanism of Action | Key Findings |
| 2-Pyrazolylpyrimidinones | Potential MmpL3 involvement | Substitution at the R1 position influences activity and solubility. nih.gov |
| 6-Dialkylaminopyrimidine Carboxamides | BCG_3193 and BCG_3827 (putative) | Active against clinical Mtb strains with no cross-resistance to current drugs. nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidines | QcrB Inhibition | Removal of a carboxyl group improved activity. ucl.ac.uk |
Anti-Viral Activity (e.g., Hepatitis C Virus NS5B Polymerase Inhibition)
The hepatitis C virus (HCV) RNA-dependent RNA polymerase, NS5B, is a crucial enzyme for viral replication and a prime target for antiviral drug development. nih.govnih.govunimi.it The absence of a similar polymerase in humans makes it an attractive target for selective inhibitors. nih.gov Pyrimidine derivatives have been investigated as both nucleoside and non-nucleoside inhibitors (NNIs) of NS5B.
NNIs bind to allosteric sites on the enzyme, away from the active site, and are thought to inhibit the initiation of RNA synthesis. nih.govnatap.org Several classes of NNIs have been identified, including those based on benzimidazole (B57391) and benzothiadiazine scaffolds. unimi.it Mutations conferring resistance to benzothiadiazine derivatives have been mapped to the NS5B polymerase gene, confirming it as the antiviral target. unimi.it
Structure-based drug design has led to the identification of S-trityl-L-cysteine (STLC) derivatives as potential NS5B inhibitors. nih.gov While the parent STLC molecule showed minimal inhibition, several of its derivatives exhibited significant activity. nih.gov
It is important to note that while some pyrimidine derivatives show promise, the development of effective anti-HCV therapies faces challenges due to the high genetic variability of the virus. nih.gov
Anti-Cancer and Anti-Neoplastic Potential
Pyrimidine derivatives are a well-established class of anti-cancer agents, with compounds like 5-fluorouracil (B62378) being used in chemotherapy for decades. encyclopedia.pubamegroups.org The structural similarity of pyrimidines to the bases in DNA and RNA allows them to interfere with nucleic acid synthesis and function, leading to the death of rapidly dividing cancer cells. niscair.res.in
Recent research has focused on developing novel pyrimidine derivatives with improved efficacy and selectivity. For instance, a series of pyrimidine imine derivatives were synthesized and evaluated for their anti-cancer potential against various cell lines, including lung, cervical, and breast cancer. ijper.org Several of these compounds demonstrated significant cytotoxicity against the tested cancer cell lines. ijper.org
Another study focused on pyrimidine derivatives targeting pancreatic adenocarcinoma. amegroups.org One derivative, in particular, showed significantly enhanced cytotoxicity against pancreatic cancer cells compared to the standard chemotherapeutic agent 5-fluorouracil. amegroups.org
Metal complexes of pyrimidine derivatives have also shown anti-neoplastic activity. nih.govresearchgate.net For example, zinc(II) and palladium(II) complexes of a 6-methylpyridine-2-carbaldehyde derivative exhibited antineoplastic activity against human colon cancer cell lines. nih.govresearchgate.net
Table 2: In Vitro Anti-Cancer Activity of a Pyrimidine Derivative (R2) against Pancreatic Cancer Cell Lines amegroups.org
| Cell Line | IC50 (µg/mL) of R2 Derivative | IC50 (µg/mL) of 5-Fluorouracil |
| PanC-1 | 52.68 | >1000 |
| MIA PaCa-2 | 141.387 | 123.33 |
Anti-Inflammatory Properties
Pyrimidine derivatives have been investigated for their potential as anti-inflammatory agents. nih.gov The anti-inflammatory activity of these compounds is often evaluated in animal models of inflammation.
One study synthesized a series of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and tested them for anti-inflammatory, analgesic, and antipyretic activities. pharmjournal.ru Some of these compounds demonstrated high anti-inflammatory activity and were recommended for further investigation as potential non-steroidal anti-inflammatory drugs (NSAIDs). pharmjournal.ru
Another study focused on 4-carbamoyl-5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)-ones, which are structurally related to pyrimidines. nih.gov While many of these derivatives showed significant analgesic activity, only one compound exhibited anti-inflammatory activity, although its duration of action was shorter than that of the reference drug, indomethacin. nih.gov
Other Biological Activities
The structural diversity of pyrimidine derivatives has led to the discovery of a wide range of other biological activities. These include:
Antimalarial and Antileishmanial Activity: Chalcones, which can be used as intermediates in the synthesis of pyrimidines, have been reported to possess antimalarial activity. niscair.res.in
Analgesic, Anticonvulsant, and CNS-active Properties: Various pyrimidine derivatives have demonstrated analgesic and anticonvulsant effects. niscair.res.innih.gov Additionally, some pyrimidine-based compounds have shown potential as agents targeting neurological disorders like Alzheimer's disease. nih.gov
Antihypertensive and Antioxidant Activity: Certain pyrimidine derivatives have been designed and evaluated for their calcium channel blocking activities, which can lead to antihypertensive effects. pharmjournal.ru Others have been noted for their antioxidant properties. niscair.res.in
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. oncodesign-services.comdrugdesign.org By systematically modifying different parts of a lead compound, researchers can identify key structural features responsible for its potency, selectivity, and pharmacokinetic properties, thereby guiding the optimization process. oncodesign-services.com
Influence of Substituent Variation on Biological Efficacy
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and any attached moieties.
For instance, in the development of anti-HCV NS5B polymerase inhibitors, SAR studies on 1,5-benzodiazepine derivatives, which are structurally distinct from pyrimidines but target the same enzyme, revealed that only one enantiomer was capable of binding specifically to the polymerase. natap.org This highlights the importance of stereochemistry in drug-receptor interactions.
In the context of anti-tubercular pyrazolylpyrimidinones, SAR studies showed that the nitrogens in the pyrimidinone ring were essential for activity. nih.gov Furthermore, the type and position of substituents on an attached phenyl ring significantly impacted both the anti-Mtb activity and the solubility of the compounds. nih.gov
Similarly, for coumarin (B35378) derivatives with antifungal activity, SAR analysis demonstrated that O-substitutions were crucial. mdpi.com The presence of a short aliphatic chain and electron-withdrawing groups was found to enhance the antifungal activity. mdpi.com These experimental findings were further supported by computational studies. mdpi.com
The systematic exploration of substituent effects, as exemplified in these studies, is a cornerstone of lead optimization, enabling the design of more potent and selective therapeutic agents. oncodesign-services.com
Bioisosteric Replacements for Modulated Pharmacological Properties
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize the pharmacological properties of a lead compound. drughunter.com This approach involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, altering metabolic pathways, or reducing toxicity. drughunter.comnih.gov The application of this strategy to pyrimidine derivatives has been instrumental in refining their therapeutic potential.
The success of bioisosteric replacements is highly context-dependent, as minor structural changes can lead to significant differences in biological outcomes. drughunter.com For instance, in the development of inhibitors for the dipeptidyl peptidase-4 (DPP-4) enzyme, a target for type 2 diabetes, a problematic amide bond in a lead compound was replaced with oxadiazole bioisosteres (both 1,2,4- and 1,3,4-isomers). This substitution aimed to improve poor pharmacokinetic properties. The resulting oxadiazole-containing compounds showed some success in addressing the initial liabilities. nih.gov
In the context of pyrimidine-based scaffolds, exploration around the central core ring is a common strategy. Studies on 6-dialkylaminopyrimidine carboxamides, identified as antitubercular agents, involved replacing the pyrimidine core with other heterocycles like pyridine, pyrazine, and pyridazine (B1198779) to understand the structure-activity relationship (SAR). nih.gov This exploration helps determine if the specific arrangement of nitrogen atoms in the 4,6-disubstituted pyrimidine ring is essential for biological activity. nih.gov Such replacements can significantly impact how the molecule interacts with its biological target, thereby modulating its pharmacological effects. The strategic replacement of one heterocycle with another is a classic example of bioisosterism, aiming to retain or improve the desired biological activity while optimizing physicochemical or pharmacokinetic parameters. nih.gov
Table 1: Examples of Bioisosteric Core Replacements in Pyrimidine Analogs
| Original Core | Bioisosteric Replacement Core | Rationale/Observed Effect | Reference |
|---|---|---|---|
| Pyrimidine | Pyridine | To probe the necessity of the pyrimidine nitrogen atoms for biological activity and explore new chemical space. | nih.gov |
| Pyrimidine | Pyrazine | To alter the electronic distribution and hydrogen bonding capacity of the core structure. | nih.gov |
| Pyrimidine | Pyridazine | To investigate the impact of nitrogen atom positioning on target binding and overall compound properties. | nih.gov |
| Amide Linker | 1,2,4-Oxadiazole | To improve metabolic stability and pharmacokinetic (PK) properties by replacing a labile amide bond. | nih.gov |
Whole-Cell Screening and Metabolomic Studies for Mode of Action Elucidation
Identifying the mechanism of action (MOA) is a critical step in drug discovery. Whole-cell phenotypic screening and metabolomics are powerful tools for this purpose, particularly for compounds where the molecular target is unknown.
Whole-cell screening offers the advantage of identifying compounds that can permeate the cell and exert a biological effect under more physiologically relevant conditions. nih.gov This approach was successfully used to identify a 6-dialkylaminopyrimidine carboxamide series with antitubercular activity from a "SoftFocus" library. The initial hits from this screen were then subjected to further biological evaluation to confirm their activity and prioritize them for medicinal chemistry efforts. nih.gov A key benefit of such screens is that they simultaneously confirm cell permeability and antibacterial activity, providing a direct path to compounds with potential therapeutic value. nih.gov
Once an active compound is identified, metabolomics can provide deep insights into its MOA by analyzing global changes in the cellular metabolome. mdpi.com This technique measures the levels of numerous small-molecule metabolites, offering a functional readout of the cellular state. nih.gov For example, metabolomic studies on multiple myeloma cells treated with AICAr, a compound that induces apoptosis, revealed that the drug caused an accumulation of orotate (B1227488) and a decrease in UMP levels. This metabolic signature pointed towards the inhibition of UMP synthetase and subsequent pyrimidine starvation as the cause of cell death. nih.gov This finding was further confirmed by showing that the apoptotic effect could be reversed by adding uridine, which bypasses the inhibited step in pyrimidine synthesis. nih.gov This demonstrates how metabolomics can precisely identify the metabolic pathway perturbed by a compound, thereby elucidating its MOA.
Table 2: Techniques for Mode of Action (MOA) Elucidation
| Technique | Application Example | Key Findings | Reference |
|---|---|---|---|
| Whole-Cell Phenotypic Screening | Screening of a SoftFocus library against Mycobacterium tuberculosis. | Identified a 6-dialkylaminopyrimidine carboxamide series as a hit with potential novel MOA. | nih.gov |
| Metabolomics | Analysis of multiple myeloma cells treated with AICAr. | Revealed pyrimidine starvation via inhibition of UMP synthetase as the mechanism of apoptosis. | nih.gov |
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations in Drug Design
The development of a successful drug requires careful optimization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion - ADME), while PD describes the drug's effect on the body.
For pyrimidine-based drug candidates, in vitro ADME and in vivo PK studies are crucial. In the optimization of the antitubercular 6-dialkylaminopyrimidine carboxamide series, key PK parameters were evaluated. nih.gov For example, a promising compound from the series was assessed for its metabolic stability in liver microsomes and its plasma concentration over time after administration in mice. These studies are essential to ensure that the compound has adequate exposure in the body to exert its therapeutic effect. nih.gov
A phase I clinical trial of DOXO-EMCH, a prodrug of the anticancer agent doxorubicin, illustrates the importance of PK/PD in clinical development. nih.gov The study was designed to characterize the toxicity profile and establish a recommended dose for further studies by carefully monitoring how the drug was handled by the patients' bodies and the effects it produced. nih.gov While not a pyrimidine itself, the principles are directly applicable. Considerations such as solubility are also paramount; the use of specific ligands like 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) has been explored to create water-soluble metal complexes for medicinal applications, thereby improving their suitability for administration. mdpi.com These examples underscore that medicinal chemistry efforts must go beyond optimizing target potency and consider the full spectrum of properties that influence a compound's behavior and efficacy in vivo.
Table 3: Selected Pharmacokinetic Parameters for an Exemplary Pyrimidine Derivative
| Compound Series | Parameter | Assay | Significance | Reference |
|---|---|---|---|---|
| 6-Dialkylaminopyrimidine Carboxamides | Metabolic Stability | Incubation with mouse liver microsomes. | Predicts the rate of metabolic clearance in the liver. | nih.gov |
| 6-Dialkylaminopyrimidine Carboxamides | Plasma Concentration | Measurement over time following intravenous administration in mice. | Determines key PK parameters like half-life and exposure (AUC). | nih.gov |
Applications in Catalysis and Materials Science
6-Methylpyrimidine-4-carbaldehyde Derivatives as Ligands and Precursors in Catalysis
The pyrimidine (B1678525) core, being an electron-deficient N-heterocycle, can modulate the electronic and steric environment of a metal center when incorporated into a ligand. The aldehyde functional group on this compound serves as a versatile handle for synthesizing a variety of ligand architectures.
The creation of chiral catalysts for asymmetric synthesis is a cornerstone of modern chemistry, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. While direct examples of chiral ligands derived from this compound are not extensively documented, the aldehyde functionality is a prime starting point for their synthesis. The general strategy involves reacting the aldehyde with chiral amines or amino alcohols to form chiral imines or oxazolidines, which can then act as ligands for transition metals.
The potential for creating such catalysts is supported by broader research into chiral pyrimidine-based molecules. For instance, a highly enantioselective method has been developed to synthesize chiral pyrimidine-substituted diester D-A cyclopropanes. These cyclopropanes can be transformed into chiral pyrimidine nucleoside analogues, demonstrating that the pyrimidine scaffold can be integrated into complex chiral structures. rsc.org Furthermore, biocatalytic methods using DHAP-dependent aldolases have been employed to create chiral acyclic nucleoside analogues from various aldehydes, suggesting a potential enzymatic route for the stereoselective functionalization of this compound. nih.gov These examples underscore the feasibility of using the this compound core to develop novel chiral ligands for asymmetric reactions like catalytic hydrogenation.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The performance of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Pyrimidine-containing ligands have shown significant promise in this area.
Research has demonstrated the synthesis of palladium(II) complexes bearing pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands. acs.org These complexes have been investigated for their catalytic activity, indicating the utility of the pyrimidine moiety in stabilizing and activating the palladium center. acs.org The aldehyde group of this compound can be synthetically elaborated into various structures that can act as ligands. For example, it can be converted into an imine by condensation with an appropriate amine, creating a bidentate N,N-ligand in conjunction with one of the pyrimidine nitrogens.
Additionally, the pyrimidine core itself has been used as a component in coupling reactions. Pyrimidine-2-sulfinates, for example, serve as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. tcichemicals.com This highlights the compatibility and favorable electronic properties of the pyrimidine ring in palladium catalytic cycles. While direct application of a this compound derivative as a ligand in ketone α-arylation is not prominently reported, its structural features suggest it is a viable candidate for the development of new, effective ligands for a range of palladium-catalyzed transformations.
The interaction of N-heterocycles with metal oxide surfaces is critical in many industrial catalytic processes. Studies on the gas-phase oxidation of 4-methylpyridine (B42270), a structural analogue of 6-methylpyrimidine, to pyridine-4-carbaldehyde have been conducted using vanadium oxide (V₂O₅) catalysts. These studies provide insight into the role of the methyl-heterocycle-aldehyde system in such reactions.
It has been found that modifying V₂O₅ with promoters like tin dioxide (SnO₂) and titanium dioxide (TiO₂) significantly enhances the catalyst's activity. acs.org The addition of these modifiers leads to an increased conversion of the starting material and shifts the temperature required for maximum yield of the corresponding aldehyde to a lower range. acs.org Quantum chemical studies have suggested that this promoting effect is due to an increase in the proton affinity of the vanadyl oxygen, which facilitates the initial C-H bond cleavage of the methyl group. acs.org A synergistic effect is observed in the ternary V₂O₅-TiO₂-SnO₂ system, leading to even greater activity. acs.org
These findings are crucial for understanding the catalytic environment in which this compound is formed from its 6-methylpyrimidine precursor. The principles governing the catalyst's activity and selectivity in the oxidation of 4-methylpyridine are likely applicable to the oxidation of 6-methylpyrimidine, highlighting the importance of catalyst composition in controlling the synthesis of this valuable aldehyde.
| Catalyst System | Effect of Modification | Key Finding |
| V₂O₅-SnO₂ | Increased activity compared to V₂O₅ alone. | Promotion effect linked to increased proton affinity of vanadyl oxygen. acs.org |
| V₂O₅-TiO₂ | Increased activity compared to V₂O₅ alone. | Lowered temperature for maximum aldehyde yield. acs.org |
| V₂O₅-TiO₂-SnO₂ | Synergistic effect, higher activity than binary systems. | Enhanced conversion of starting material. acs.org |
Integration into Functional Materials
The pyrimidine ring is a key component in a variety of functional materials due to its electronic and photophysical properties. This compound is a versatile precursor for synthesizing such materials, particularly those with applications in optics and electronics.
Chromophores and luminophores are molecules that absorb and emit light, respectively. The electron-deficient nature of the pyrimidine ring makes it an excellent component for creating "push-pull" systems, where it acts as the electron-accepting part. The aldehyde group of this compound is an ideal reaction site for building larger, conjugated systems through condensation reactions.
Multicomponent reactions (MCRs) are a highly efficient method for synthesizing complex molecules, including chromophores. For example, the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can produce tetrahydropyrimidines. When a suitable aldehyde is used, these products can function as fluorescent chemosensors. rsc.org Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which has been used to synthesize chromophores by reacting 2,4-diaminopyrimidine (B92962) with various aldehydes and isocyanides. nih.gov These examples demonstrate that this compound is a prime candidate for use in MCRs to generate novel pyrimidine-based chromophores and luminophores with tailored photophysical properties. nih.gov The resulting materials could have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Photoinduced isomerization is the process where a molecule undergoes a reversible structural change upon exposure to light. This property is the basis for molecular switches, which have potential applications in data storage, molecular machines, and photopharmacology. While direct studies on the photoisomerization of this compound are limited, research on related pyrimidine derivatives indicates the potential for such behavior.
Studies have shown that fused pyrimidine systems, such as pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[4,3-c]pyrimidines, can undergo isomerization to more thermodynamically stable forms under thermal or acidic conditions. nih.gov Although not photoinduced, this demonstrates the structural flexibility of the pyrimidine core. For photoisomerization to occur, the pyrimidine ring would typically need to be incorporated into a larger system containing a known photoswitchable unit, such as an azobenzene (B91143) or stilbene (B7821643) moiety. The aldehyde group of this compound provides a convenient synthetic point for attaching such units, for example, through a Wittig or Horner-Wadsworth-Emmons reaction to form a stilbene-like C=C double bond. The electronic properties of the pyrimidine ring would then influence the photochemical properties of the entire molecule, potentially leading to new molecular switches with unique characteristics.
Future Research Directions and Unaddressed Challenges
Development of Sustainable and Green Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives, including 6-Methylpyrimidine-4-carbaldehyde, traditionally relies on methods that may involve harsh reagents and generate substantial waste. A significant future challenge lies in developing more environmentally benign and sustainable synthetic routes.
Current research in green chemistry for pyrimidine synthesis highlights several promising strategies that could be adapted for this compound. These include multicomponent reactions (MCRs), which enhance efficiency by combining multiple reactants in a single step, thereby reducing solvent usage and purification needs. cymitquimica.comgoogle.com The use of alternative energy sources like microwave and ultrasonic irradiation has also been shown to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. google.comgoogle.com
A key area for future investigation is the exploration of novel, reusable catalysts. Heterogeneous catalysts, such as metal nanoparticles, could offer advantages in terms of easy separation and recycling, contributing to a more sustainable process. google.com Furthermore, developing synthetic protocols in greener solvents, or under solvent-free conditions, remains a critical goal for minimizing environmental impact. google.com The application of these green principles to the industrial-scale production of this compound is an unaddressed challenge that warrants significant research effort.
| Green Chemistry Approach | Potential Advantage for Synthesis |
| Multicomponent Reactions | Increased atom economy, reduced waste, simplified procedures. cymitquimica.com |
| Microwave/Ultrasonic Irradiation | Faster reaction rates, higher yields, lower energy consumption. google.com |
| Heterogeneous Catalysis | Easy catalyst recovery and reuse, process simplification. google.com |
| Solvent-free Reactions | Reduced environmental impact and cost. google.com |
Discovery of Novel Biological Targets and Therapeutic Applications
This compound is a valuable starting material for generating molecules with diverse biological activities. Its derivatives have been investigated for a range of therapeutic applications, indicating a rich field for future exploration.
The compound has been instrumental in creating Schiff base ligands. When these ligands form complexes with metal ions such as Nickel(II), Cobalt(III), and Iron(III), they exhibit notable antimicrobial and antifungal properties. tsijournals.comresearchgate.netresearchgate.net This suggests a promising avenue for developing new classes of antimicrobial agents to combat drug-resistant pathogens. Patents have also cited this compound as a key intermediate in the synthesis of novel kinase inhibitors for applications in oncology and the treatment of various diseases including inflammatory and neurological disorders. google.comgoogle.com
Furthermore, derivatives have been explored for other potential uses:
Herbicides and Fungicides : The oxime derivative of this compound has been used in the creation of compounds with potential herbicidal and fungicidal activity. google.com
Antiviral Agents : The pyrimidine scaffold is central to many antiviral drugs, and this specific carbaldehyde has been noted in research related to inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. cymitquimica.comacs.org
A primary challenge is moving from these preliminary findings to identifying specific biological targets. Future research should focus on synthesizing libraries of derivatives and employing high-throughput screening to uncover novel protein interactions. Elucidating the mechanism of action of the most promising compounds will be crucial for their development as therapeutic agents.
| Derivative Class | Investigated Application |
| Schiff Base Metal Complexes | Antimicrobial, Antifungal tsijournals.comresearchgate.net |
| Kinase Inhibitors | Cancer, Inflammatory Diseases google.com |
| Oxime Derivatives | Herbicides, Fungicides google.com |
| General Pyrimidinamines | Neurological Disorders, Antiviral cymitquimica.comgoogle.com |
Integration of Advanced Machine Learning and AI in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery of new applications for this compound. These computational tools can predict the biological activities and physicochemical properties of novel compounds, thereby guiding synthetic efforts toward molecules with the highest potential.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where ML can be applied. By training algorithms on datasets of known pyrimidine derivatives and their biological activities, it is possible to build predictive models. These models can then be used to screen virtual libraries of novel derivatives of this compound, identifying candidates with a high probability of being active against specific targets. This in silico screening can significantly reduce the time and cost associated with laboratory-based discovery.
Future research should focus on:
Developing robust QSAR models specifically for pyrimidine-based compounds targeting kinases, polymerases, or microbial proteins.
Utilizing generative AI models to design entirely new molecular structures based on the this compound scaffold that are optimized for desired properties.
Employing AI for retrosynthesis analysis to devise the most efficient synthetic pathways for these novel, computationally designed compounds.
The primary challenge in this domain is the need for large, high-quality datasets to train accurate ML models. Generating such a dataset for derivatives of this compound would be a critical first step.
Exploration of this compound in Emerging Areas of Chemical Biology and Materials Science
The unique chemical properties of this compound and its derivatives open up possibilities beyond traditional medicinal chemistry, extending into the fields of chemical biology and materials science.
In chemical biology , derivatives of this compound could be developed as molecular probes to study biological processes. For instance, the ability of its Schiff base derivatives to form fluorescent metal complexes could be harnessed to create sensors for specific metal ions in cellular environments. researchgate.net Given the importance of the pyrimidine motif in nucleic acids, labeled derivatives could also be explored as probes for DNA or RNA interactions. cymitquimica.com
In materials science , the formation of stable metal complexes presents an opportunity to create novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net These materials could exhibit interesting magnetic, electronic, or catalytic properties. The study of the magnetic properties of Cobalt and Iron complexes derived from this aldehyde is a step in this direction. researchgate.net Future work could focus on designing and synthesizing extended structures based on this building block to develop new functional materials for applications in catalysis, gas storage, or electronics.
The main unaddressed challenge is the limited research conducted in these emerging areas. A concerted effort is needed to explore the potential of this compound as a versatile platform for creating new tools for chemical biology and advanced materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Methylpyrimidine-4-carbaldehyde, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of pyrimidine derivatives often involves condensation reactions with aldehydes or ketones. For this compound, a multi-step approach could include:
- Step 1 : Starting with 4-methylpyrimidine (synthesized via Bredereck’s method using acetamidine and ethyl acetoacetate ).
- Step 2 : Functionalization at the 4-position via Vilsmeier-Haack formylation, using POCl₃ and DMF under controlled temperature (0–5°C) to avoid over-oxidation .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of formylating agents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the aldehyde .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to identify the aldehyde proton (~9.8 ppm) and methyl group (~2.5 ppm). Compare with published shifts for similar pyrimidine aldehydes .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion [M+H]⁺ and rule out byproducts (e.g., oxidation to carboxylic acid).
- X-ray Crystallography : For definitive confirmation, grow single crystals in DCM/hexane and refine using SHELXL .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact.
- Waste Management : Segregate aldehyde-containing waste and neutralize with sodium bisulfite before disposal via licensed contractors .
- Stability : Store under inert gas (argon) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy indicates susceptibility to nucleophilic attack at C4.
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to match experimental kinetics .
- Validation : Compare computed transition states with experimental outcomes (e.g., hydrazone formation yields) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Case Study : If -NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or trace metal impurities. Use deuterated solvents and chelating agents (EDTA) to suppress paramagnetic shifts .
- Multi-Technique Cross-Validation : Combine IR (C=O stretch ~1700 cm⁻¹), UV-Vis (π→π* transitions), and HPLC to confirm structural assignments .
Q. How does this compound interact with biological targets, and what assays are suitable for activity profiling?
- Methodological Answer :
- Target Selection : Prioritize enzymes with aldehyde-binding pockets (e.g., dehydrogenases, transaminases).
- Assay Design :
- Enzymatic Inhibition : Use fluorescence-based assays (e.g., NADH depletion in alcohol dehydrogenase).
- Cellular Uptake : Label the aldehyde with or fluorophores to track permeability in cell lines .
- SAR Studies : Synthesize analogs (e.g., 6-ethyl or 4-nitrile derivatives) to map pharmacophore requirements .
Q. What crystallographic challenges arise when analyzing this compound, and how can SHELX refine disordered structures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
